molecular formula C13H8Cl2O5 B6319211 Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone CAS No. 97028-38-1

Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone

Cat. No.: B6319211
CAS No.: 97028-38-1
M. Wt: 315.10 g/mol
InChI Key: PQEYXHKVDFWZLP-UHFFFAOYSA-N
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Description

Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone is an organic compound characterized by the presence of two 5-chloro-2,4-dihydroxy-phenyl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone typically involves the condensation of 5-chloro-2,4-dihydroxybenzaldehyde with a suitable carbonyl compound under acidic or basic conditions. Common reagents used in this synthesis include:

  • 5-chloro-2,4-dihydroxybenzaldehyde
  • Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone can undergo various chemical reactions, including:

  • Oxidation : Conversion to quinones or other oxidized derivatives.
  • Reduction : Reduction of the carbonyl group to form alcohols.
  • Substitution : Halogen substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents : Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

  • Chemistry : As a building block for more complex organic molecules.
  • Biology : Potential use in biochemical assays or as a probe for studying enzyme activity.
  • Medicine : Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
  • Industry : Use in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism by which Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds:

  • Bis-(2,4-dihydroxyphenyl)-methanone
  • Bis-(5-bromo-2,4-dihydroxyphenyl)-methanone

Comparison: Compared to similar compounds, Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

bis(5-chloro-2,4-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYXHKVDFWZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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